molecular formula C18H23N5OS B2399973 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-03-5

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2399973
CAS No.: 851809-03-5
M. Wt: 357.48
InChI Key: NDIDXLQYNPLUHV-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.48. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Analgesic Activity

The structural characterization of analgesic isothiazolopyridines, including derivatives similar to 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, has been extensively studied. These compounds exhibit significant analgesic activity due to their molecular interactions, including hydrogen bonding and π…π stacking interactions. Computational studies further correlate the geometric and electronic parameters of these molecules with their analgesic effects, highlighting the importance of charge distribution on piperazine N atoms and the conformation of the side chain in determining their pharmacological action (Karczmarzyk & Malinka, 2008).

Serotonin Receptor Affinity

Research on derivatives structurally related to the compound has shown potential in modulating serotonin receptor activity, particularly the 5-HT6 receptor. The design of novel ligands incorporating different linker types between the triazine moiety and an aromatic substituent has been explored to evaluate their affinity for the human serotonin 5-HT6 receptor. The study indicates that certain structural modifications can significantly enhance receptor affinity, suggesting potential applications in developing new therapeutic agents targeting the serotonin system (Łażewska et al., 2019).

Antimicrobial Activities

Several new 1,2,4-triazole derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good to moderate activity against a range of bacterial strains. The synthesis approach and biological evaluation of these derivatives underscore their potential as novel antimicrobial agents, offering insights into the design of more effective antimicrobial compounds (Bektaş et al., 2007).

Enzyme Inhibition and Anticancer Activity

Compounds structurally akin to this compound have been investigated for their potential as enzyme inhibitors and anticancer agents. Specifically, derivatives have been synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme implicated in various inflammatory and cancer-related processes. These studies reveal that certain derivatives exhibit potent inhibitory activity, highlighting their potential in cancer therapy (Asghari et al., 2016).

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-3-21-9-11-22(12-10-21)15(14-7-5-4-6-8-14)16-17(24)23-18(25-16)19-13(2)20-23/h4-8,15,24H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIDXLQYNPLUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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